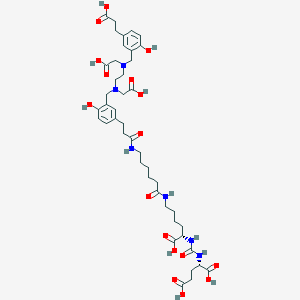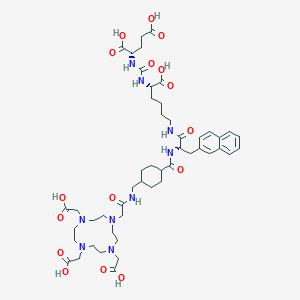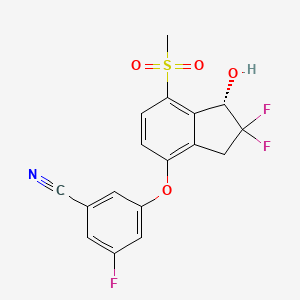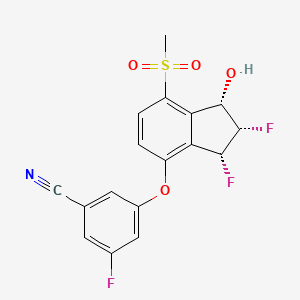
RA190
描述
RA190 是一种双苄叉哌啶酮化合物,以其对蛋白酶体泛素受体 RPN13 的强效抑制作用而闻名。 该化合物因其诱导癌细胞(尤其是多发性骨髓瘤和卵巢癌细胞)内质网应激和凋亡的能力而在科学研究中引起了广泛关注 .
科学研究应用
RA190 在科学研究中具有广泛的应用:
生物学: 研究其对细胞应激反应、凋亡和蛋白质降解的影响.
医学: 作为癌症(尤其是多发性骨髓瘤和卵巢癌)的潜在治疗剂进行探索.
工业: 用于开发蛋白酶体抑制剂和相关治疗化合物.
作用机制
RA190 通过共价结合到泛素受体 RPN13 的半胱氨酸 88 上发挥作用,RPN13 是蛋白酶体 19S 调节颗粒的组成部分。这种结合抑制蛋白酶体功能,导致多泛素化蛋白的积累并触发内质网应激。 由此产生的应激反应激活凋亡途径,尤其是在癌细胞中 .
生化分析
Biochemical Properties
RA190 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the proteasome function by covalently binding to cysteine 88 of the ubiquitin receptor RPN13 in the 19S regulatory particle . This interaction leads to the accumulation of polyubiquitinated proteins, triggering endoplasmic reticulum stress and apoptosis in cancer cells . Additionally, this compound has been shown to inhibit the proteasome subunit ADRM1, leading to decreased activation of NF-κB and increased cell apoptosis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to suppress cell proliferation and colony formation in intrahepatic cholangiocarcinoma (ICC) cell lines and primary ICC cells . By targeting ADRM1, this compound induces G2-M phase cell cycle arrest and the accumulation of WEE1 and p21 . Furthermore, this compound has been shown to trigger apoptosis in hepatocellular carcinoma (HCC) cells by blocking proteasomal degradation of IκBα and consequent release of NF-κB into the nuclei of HCC cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound covalently binds to cysteine 88 of RPN13, inhibiting proteasome function and causing the accumulation of polyubiquitinated proteins . This inhibition leads to endoplasmic reticulum stress and apoptosis in cancer cells . Additionally, this compound inhibits the proteasome subunit ADRM1, resulting in decreased activation of NF-κB and increased cell apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to suppress tumor growth significantly in subcutaneous xenograft and patient-derived xenograft (PDX) models . The compound’s stability and degradation over time have been studied, revealing that this compound can maintain its anti-tumor effects in vivo . Long-term effects on cellular function include sustained inhibition of proteasome activity and continued induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving subcutaneous xenograft and PDX models, this compound demonstrated significant anti-tumor effects at various dosages . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . The compound’s efficacy and safety profile in animal models suggest its potential for clinical application in cancer treatment .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of proteasome function leads to the accumulation of polyubiquitinated proteins and subsequent endoplasmic reticulum stress . This stress triggers apoptosis through the activation of various signaling pathways, including the NF-κB pathway . The metabolic flux and metabolite levels are affected by this compound’s inhibition of proteasome activity, leading to changes in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound has been shown to distribute to plasma and major organs, excluding the brain . This compound’s localization and accumulation within cells are influenced by its binding to the ubiquitin receptor RPN13 and the proteasome subunit ADRM1 . These interactions facilitate the compound’s transport and distribution, enhancing its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. This compound targets the proteasome’s 19S regulatory particle by binding to cysteine 88 of RPN13 . This targeting is facilitated by specific signals and post-translational modifications that direct this compound to the proteasome . The compound’s localization within the endoplasmic reticulum and its effects on proteasome activity contribute to its anti-cancer properties .
准备方法
合成路线和反应条件
RA190 通过多步过程合成,该过程涉及哌啶酮与苯甲醛衍生物的缩合反应。反应通常在碱性条件下进行,使用氢氧化钠或氢氧化钾等催化剂。 反应混合物被加热以促进双苄叉哌啶酮结构的形成 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。这包括精确控制温度、pH 和反应时间。 最终产品通过重结晶或色谱等技术进行纯化,以确保适用于研究应用的高纯度 .
化学反应分析
反应类型
RA190 经历了几种类型的化学反应,包括:
共价结合: This compound 共价结合到泛素受体 RPN13 的半胱氨酸 88 上,抑制蛋白酶体功能.
氧化和还原: 虽然 this compound 的特定氧化和还原反应记录较少,但其结构表明在氧化或还原条件下可能具有反应性。
取代反应:
常用试剂和条件
共价结合: 通常在生理 pH 值的水溶液或缓冲溶液中进行。
主要产物
相似化合物的比较
RA190 在选择性抑制泛素受体 RPN13 方面是独一无二的。类似的化合物包括:
硼替佐米: 一种用于癌症治疗的蛋白酶体抑制剂,但其机制不同,靶向 20S 核心颗粒.
卡非佐米: 另一种蛋白酶体抑制剂,在蛋白酶体中具有更广泛的靶点.
MG132: 一种肽醛,通过靶向 20S 核心颗粒来抑制蛋白酶体.
This compound 对 RPN13 的特异性和其诱导内质网应激相关凋亡的能力使其成为癌症研究和治疗中的宝贵工具 .
属性
IUPAC Name |
(3Z,5Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl4N2O2.ClH/c29-22-8-6-18(12-24(22)31)10-20-15-34(28(36)26(33)14-17-4-2-1-3-5-17)16-21(27(20)35)11-19-7-9-23(30)25(32)13-19;/h1-13,26H,14-16,33H2;1H/b20-10-,21-11-;/t26-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWXLEVUBFNYIK-VCCJZKHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1N(C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C\C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](N)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)
![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)


![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)

